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Compound of Interest

Compound Name: L 640035

Cat. No.: B1673792 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity profile of L-640035 with other

prostanoid receptors. The information is supported by available experimental data and detailed

methodologies for the key experiments cited.

Executive Summary
L-640035 is recognized as an antagonist of contractile prostanoids. Experimental data

demonstrates its activity against thromboxane (TP), prostaglandin F (FP), and prostaglandin D

(DP) receptors. However, a comprehensive binding affinity profile (Ki or IC50 values) across

the full panel of prostanoid receptors, including prostaglandin E (EP) and prostacyclin (IP)

receptors, is not readily available in the public domain. This guide summarizes the existing

functional data for L-640035 and provides a comparative context with other prostanoid receptor

ligands.

Cross-Reactivity Profile of L-640035
The most definitive data on the cross-reactivity of L-640035 comes from functional antagonism

studies on guinea-pig tracheal chains. These studies determined the pA2 values, which

represent the negative logarithm of the molar concentration of an antagonist that produces a

two-fold shift in the concentration-response curve of an agonist.
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Receptor Agonist Used pA2 Value Antagonist Activity

TP U-44069 7.0 Potent Antagonist

DP PGD2 6.5 Moderate Antagonist

FP PGF2α 5.9 Moderate Antagonist

EP - Not Reported -

IP - Not Reported -

Note: Higher pA2 values indicate greater antagonist potency. The lack of reported data for EP

and IP receptors is a significant gap in the publicly available pharmacological profile of L-

640035.

Comparison with Other Prostanoid Receptor
Antagonists
To provide a broader perspective, the following table includes binding affinities (Ki) for a

selection of other well-characterized prostanoid receptor antagonists. This highlights the typical

selectivity profiles observed for antagonists targeting different prostanoid receptors.
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Antagonist Primary Target
Ki (nM) at Primary
Target

Known Cross-
Reactivity (Ki in
nM)

Ramatroban TP ~10 DP2 (~30)

AH6809 EP1/EP2/DP1 ~4000 (EP1)
EP2 (~4000), DP1

(~4000)

ONO-AE3-208 EP4 ~1.3
High selectivity over

other EP receptors

BWA868C DP1 ~10

High selectivity over

other prostanoid

receptors

AL-8810 FP ~300
Partial agonist activity

at FP

Signaling Pathways of Prostanoid Receptors
Prostanoid receptors are G-protein coupled receptors (GPCRs) that mediate a variety of

physiological effects through different signaling cascades.[1] The primary signaling pathways

for each receptor subtype are outlined below.
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Figure 1. Prostanoid Receptor G-protein Coupling and Second Messengers.
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Experimental Protocols
The determination of the cross-reactivity of a compound like L-640035 involves specific

experimental assays. The primary method for quantifying binding affinity is the radioligand

binding assay.

Radioligand Binding Assay Protocol
This assay directly measures the affinity of a ligand for a receptor.

1. Membrane Preparation:

Cells or tissues expressing the prostanoid receptor of interest are homogenized in a cold

lysis buffer.

The homogenate is centrifuged to pellet the cell membranes.

The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Competitive Binding Assay:

A fixed concentration of a radiolabeled ligand (e.g., [³H]-PGE₂, [³H]-SQ29548 for TP

receptors) is incubated with the membrane preparation.

Increasing concentrations of the unlabeled test compound (L-640035) are added to compete

with the radioligand for binding to the receptor.

The reaction is allowed to reach equilibrium.

3. Separation of Bound and Free Radioligand:

The mixture is rapidly filtered through a glass fiber filter, trapping the membranes with bound

radioligand.

The filter is washed with ice-cold buffer to remove any unbound radioligand.

4. Quantification:

The radioactivity retained on the filter is measured using a scintillation counter.
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5. Data Analysis:

The concentration of the test compound that inhibits 50% of the specific binding of the

radioligand (IC50) is determined.

The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff

equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is

its dissociation constant.
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Figure 2. Workflow for a competitive radioligand binding assay.

Conclusion
L-640035 demonstrates notable antagonist activity at TP, DP, and FP receptors, with the

highest potency observed at the TP receptor. The lack of comprehensive binding affinity data,

particularly for the EP and IP receptor subtypes, limits a complete understanding of its
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selectivity profile. Further studies employing competitive radioligand binding assays across a

full panel of human recombinant prostanoid receptors are necessary to fully elucidate the

cross-reactivity of L-640035 and to better predict its potential off-target effects. Researchers

and drug developers should consider the available functional data in the context of the specific

prostanoid receptor expression in their biological systems of interest.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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